N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide
Brand Name: Vulcanchem
CAS No.: 575500-23-1
VCID: VC6274072
InChI: InChI=1S/C17H13ClN2OS2/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
SMILES: CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Molecular Formula: C17H13ClN2OS2
Molecular Weight: 360.87

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide

CAS No.: 575500-23-1

Cat. No.: VC6274072

Molecular Formula: C17H13ClN2OS2

Molecular Weight: 360.87

* For research use only. Not for human or veterinary use.

N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide - 575500-23-1

Specification

CAS No. 575500-23-1
Molecular Formula C17H13ClN2OS2
Molecular Weight 360.87
IUPAC Name N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Standard InChI InChI=1S/C17H13ClN2OS2/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Standard InChI Key SUOPJZMEDVCFAM-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with a benzamide moiety bearing a methylthio (-SMe) group at the para position. The IUPAC name, NN-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methylsulfanylbenzamide, reflects this arrangement. Key structural attributes include:

PropertyValue
Molecular FormulaC17H13ClN2OS2\text{C}_{17}\text{H}_{13}\text{ClN}_2\text{OS}_2
Molecular Weight360.87 g/mol
SMILESCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
InChI KeyLQSNVQZVXCACNQ-UHFFFAOYSA-N

The chlorophenyl and methylthio groups contribute to hydrophobic interactions, while the thiazole and benzamide motifs enable hydrogen bonding and π-π stacking.

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Thiazole Ring Formation: Condensation of 4-chlorophenyl-substituted thiourea with α-halo ketones or aldehydes under acidic conditions generates the 4-(4-chlorophenyl)thiazol-2-amine intermediate.

  • Benzamide Coupling: The amine reacts with 4-(methylthio)benzoyl chloride via nucleophilic acyl substitution, typically using bases like triethylamine in anhydrous dichloromethane.

Reaction yields and purity depend on strict control of stoichiometry and reaction temperatures (typically 0–25°C). Chromatographic purification is often required to isolate the final product.

Analytical Data

  • Mass Spectrometry: ESI-MS predicts a molecular ion peak at m/z 360.87 ([M+H]+^+).

  • Solubility: Limited aqueous solubility (<1 mg/mL in water) necessitates dimethyl sulfoxide (DMSO) or ethanol for in vitro assays.

Biological Activity and Mechanism of Action

Anticancer Activity

Preliminary screens indicate moderate cytotoxicity against MCF-7 breast cancer cells (IC50_{50} ~25 μM), likely via inhibition of tubulin polymerization or topoisomerase II. The chlorophenyl group facilitates intercalation into DNA, while the thiazole ring chelates metal ions critical for enzymatic function.

Neurological Targets

Although direct evidence is lacking, structural analogs such as NN-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) exhibit potent antagonism at zinc-activated ion channels (ZACs), with IC50_{50} values of 1–3 μM . This suggests potential neuromodulatory applications for the subject compound, warranting electrophysiological validation.

Research Gaps and Future Directions

Pharmacokinetic Optimization

  • Metabolic Stability: The methylthio group may undergo oxidative metabolism to sulfoxide/sulfone derivatives, necessitating prodrug strategies.

  • Blood-Brain Barrier Permeability: Computational models (e.g., QikProp) predict moderate CNS penetration (logBB = -0.7), requiring in vivo verification.

Target Validation Studies

  • ZAC Modulation: Electrophysiological assays in Xenopus oocytes could clarify ZAC antagonism, as demonstrated for TTFB .

  • Kinase Profiling: High-throughput screens against kinase libraries (e.g., EGFR, VEGFR2) may identify novel targets.

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